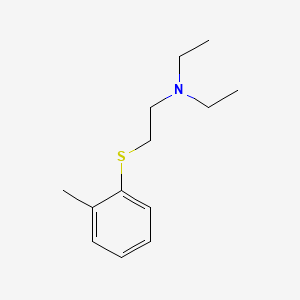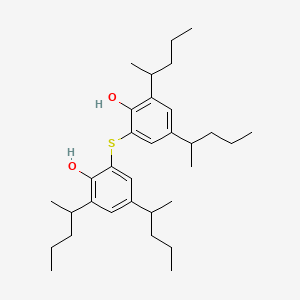
3-Amino-4-methylbenzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is an organic compound with the molecular formula C9H9NO4. It is a derivative of phthalic acid, where the benzene ring is substituted with an amino group at the third position and a methyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) typically involves the following steps:
Nitration: The starting material, 1,2-benzenedicarboxylic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,2-benzenedicarboxylic acid, 3-nitro-4-methyl.
Reduction: Reformation of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI).
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
1,2-Benzenedicarboxylic acid, 3-nitro-4-methyl: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
1,2-Benzenedicarboxylic acid, 3-amino-4-chloro: Substitutes a chlorine atom for the methyl group, resulting in different chemical properties.
Uniqueness
1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is unique due to the presence of both an amino and a methyl group on the benzene ring.
Propriétés
Numéro CAS |
769908-43-2 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
3-amino-4-methylphthalic acid |
InChI |
InChI=1S/C9H9NO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
RRHKUABXGSMDHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




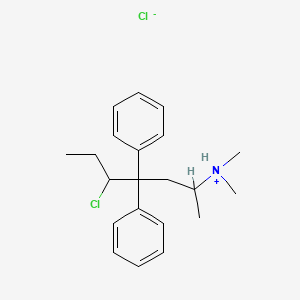
![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
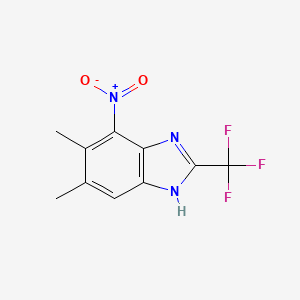

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
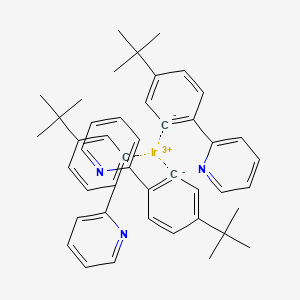
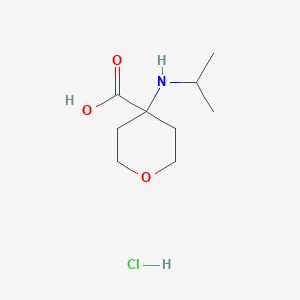
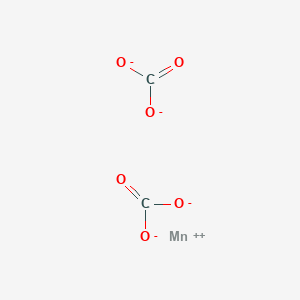
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
